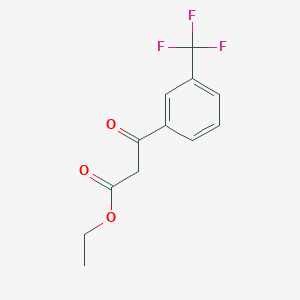

Ethyl (3-trifluoromethylbenzoyl)acetate

Description

Significance of Beta-Keto Esters as Synthons in Organic Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group on the beta-carbon relative to an ester group. This unique arrangement of functional groups makes them exceptionally useful as building blocks, or synthons, in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of both electrophilic and nucleophilic centers within the same molecule, allowing for a wide range of chemical transformations. researchgate.netresearchgate.net

The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic, making it easy to deprotonate and form a stable enolate. This enolate can then act as a nucleophile, participating in various carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of more complex molecular frameworks.

Furthermore, beta-keto esters can undergo a variety of other transformations, including:

Alkylation and Acylation: The reactive α-carbon can be readily alkylated or acylated to introduce new substituents.

Decarboxylation: Upon hydrolysis, the resulting β-keto acid can be easily decarboxylated to yield a ketone.

Cyclization Reactions: They are key precursors in the synthesis of various heterocyclic compounds.

The versatility of beta-keto esters has made them indispensable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. researchgate.net

Strategic Importance of the Trifluoromethyl Group in Molecule Design

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and drug design. hovione.comnih.gov Its incorporation into organic molecules can dramatically alter their physicochemical and biological properties in several beneficial ways. hovione.commdpi.com

Key effects of the trifluoromethyl group include:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown. mdpi.com This can increase the half-life of a drug, leading to a longer duration of action.

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can influence the electron distribution in a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. wechemglobal.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound. wikipedia.org

These properties have led to the inclusion of the trifluoromethyl group in numerous successful pharmaceutical drugs, including antidepressants and anti-inflammatory agents. wikipedia.org

Table 2: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF3 Introduction | Rationale |

| Lipophilicity | Increases | High hydrophobicity of the fluorine atoms. mdpi.com |

| Metabolic Stability | Increases | High bond energy of the C-F bond. mdpi.com |

| Binding Affinity | Can enhance | Alters electronic properties and can form favorable interactions. wechemglobal.com |

| Acidity of Neighboring Groups | Increases | Strong electron-withdrawing inductive effect. wikipedia.org |

Research Landscape and Emerging Applications of Ethyl (3-trifluoromethylbenzoyl)acetate

The unique combination of a versatile beta-keto ester framework and the influential trifluoromethyl group makes this compound a valuable intermediate in the synthesis of a variety of target molecules. Its primary application lies in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

Research has demonstrated its use in the synthesis of various heterocyclic systems, including pyrazoles and benzodiazepines. researchgate.net These classes of compounds are known to exhibit a wide range of biological activities. The trifluoromethyl group is often a key determinant of the efficacy of these molecules. The reactivity of the dicarbonyl system in this compound allows for condensation reactions with various dinucleophiles to form these complex ring systems.

While specific, large-scale applications are often proprietary, the consistent appearance of this compound in chemical catalogs and research articles points to its ongoing importance as a building block in the discovery and development of new chemical entities. Its utility in creating novel compounds with potentially enhanced biological activity ensures its continued relevance in the field of organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHPVUWFIZXXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366376 | |

| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-42-6 | |

| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Trifluoromethylbenzoyl Acetate

Acylation-Based Routes for (3-trifluoromethylbenzoyl)acetate Frameworks

Acylation reactions represent a direct approach to forming the carbon-carbon bond between the aromatic ring and the keto-ester functionality. These methods typically involve the reaction of an aromatic substrate with an acylating agent, often facilitated by a catalyst.

Acylation of Ethyl 3-Aminobenzoate with Trifluoroacetic Anhydride (B1165640)

The acylation of an amino group on an aromatic ring is a common transformation. In a hypothetical route to a precursor for Ethyl (3-trifluoromethylbenzoyl)acetate, one might consider the acylation of ethyl 3-aminobenzoate. The reaction with trifluoroacetic anhydride (TFAA) would readily acylate the amino group. TFAA is a powerful acylating agent that reacts with carboxylic acids to form mixed anhydrides, which are highly reactive. researchgate.netresearcher.lifesemanticscholar.org This process is often used for the esterification of alcohols and phenols. semanticscholar.org

However, this specific reaction would yield an amide, N-(3-(ethoxycarbonyl)phenyl)-2,2,2-trifluoroacetamide, rather than the target β-keto ester directly. Conversion of this amide to the desired β-keto ester would require subsequent, non-trivial synthetic steps, making this a less direct and less commonly employed route for the synthesis of β-keto esters.

Friedel-Crafts Acylation of Ethyl Benzoate (B1203000) Derivatives

A more direct acylation strategy is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. nih.gov This reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to install an acyl group on the aromatic ring. ncert.nic.in

To synthesize this compound via this method, a suitable ethyl benzoate derivative would be acylated with a trifluoroacetylating agent (e.g., trifluoroacetyl chloride or trifluoroacetic anhydride). A key challenge in this approach is the nature of the substituent on the aromatic ring. The ethyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the Friedel-Crafts reaction more difficult to achieve compared to reactions with electron-rich aromatic substrates.

Nonetheless, Friedel-Crafts acylation remains a powerful tool for synthesizing aromatic ketones, which are precursors to various pharmaceuticals and agrochemicals. researchgate.net Overcoming the deactivation by the ester group may require harsher reaction conditions or the use of more potent catalytic systems. Research has explored various catalysts, including hafnium(IV) triflate and trifluoromethanesulfonic acid, for the acylation of unactivated benzenes. researchgate.net

Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Typical Substrates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| AlCl₃ | Activated and simple arenes | Stoichiometric amounts, anhydrous | High reactivity, low cost | Moisture sensitive, can promote rearrangements, often needed in stoichiometric quantities |

| FeCl₃ | Activated arenes | Catalytic or stoichiometric | Less reactive than AlCl₃, lower cost | Lower catalytic activity for deactivated rings |

| BF₃·Et₂O | Aryl ketones, activated arenes | Catalytic or stoichiometric | Milder than AlCl₃, good for certain substrates researchgate.net | Moisture sensitive, can form stable complexes with products |

| Sc(OTf)₃ | Arenes, Meldrum's acid derivatives | Catalytic, mild conditions | Reusable, water-tolerant, highly active | High cost |

| Hf(OTf)₄ | Benzene (B151609), unactivated arenes | Catalytic | Effective for unactivated systems researchgate.net | High cost, limited availability |

Condensation Reactions in the Formation of this compound

Condensation reactions, particularly the Claisen condensation, are the most prevalent and effective methods for synthesizing β-keto esters. This reaction involves the base-mediated coupling of two ester molecules to form a β-keto ester.

Condensation of Ethyl Trifluoroacetate (B77799) with Ethyl 3-Substituted Benzoates

The crossed Claisen condensation provides a direct route to this compound. This reaction would involve the condensation of ethyl trifluoroacetate with an appropriately substituted ethyl benzoate. A significant advantage of using ethyl trifluoroacetate is that it lacks α-hydrogens and therefore cannot self-condense, serving only as the acylating agent (the electrophile). The other ester partner, which must have at least one α-hydrogen, acts as the nucleophile after deprotonation by a strong base.

A general procedure for a similar condensation involves reacting ethyl trifluoroacetate and ethyl acetate (B1210297) in the presence of sodium ethoxide in a solvent like cyclohexane (B81311). google.com The resulting condensation product is then neutralized with an acid to yield the final β-keto ester. google.com This methodology is widely applicable for the synthesis of various fluorinated β-keto esters, which are important intermediates in the pharmaceutical and agrochemical industries. google.com

Base-Catalyzed Approaches to Beta-Keto Ester Synthesis

The success of the Claisen condensation is critically dependent on the choice of base. The base must be strong enough to deprotonate the α-carbon of the ester, forming an enolate ion, but not so strong as to cause significant saponification (hydrolysis) of the ester starting materials or product.

Commonly used bases include:

Sodium Ethoxide (NaOEt): This is a classic base for Claisen condensations, particularly when ethyl esters are used, as any transesterification side reactions will regenerate the starting material. It is often prepared in situ by reacting sodium metal with ethanol. google.com

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the ester. Its use avoids the equilibrium issues associated with alkoxide bases but requires careful handling due to its reactivity and the production of flammable hydrogen gas.

Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that can be effective for promoting condensation reactions. rsc.org

Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base typically used for kinetically controlled enolate formation at low temperatures.

The mechanism involves the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of the second ester. The subsequent loss of an alkoxide group forms the β-keto ester. A crucial final step is the deprotonation of the product's central methylene (B1212753) group (which is now more acidic) by the alkoxide base. This final, irreversible acid-base reaction drives the equilibrium towards the product. An acidic workup is required to protonate the resulting enolate and isolate the final β-keto ester.

Optimization and Mechanistic Considerations in this compound Synthesis

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and purity while minimizing side reactions.

Key Optimization Parameters:

Base: The choice and stoichiometry of the base are paramount. For Claisen condensations, at least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or cyclohexane are typically used to prevent quenching of the base and enolates.

Temperature: Condensation reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial reaction rate and then allowed to warm to room temperature or heated to ensure completion.

Reactant Stoichiometry: In crossed Claisen condensations, using an excess of the ester that cannot self-condense (like ethyl trifluoroacetate) can help to improve the yield of the desired cross-product.

Mechanistic Insights: The mechanism of the Claisen condensation proceeds through several distinct steps:

Enolate Formation: The base removes an α-proton from the ester, creating a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester molecule.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.

Deprotonation: The newly formed β-keto ester is deprotonated by the base at the acidic central carbon, forming a stable enolate. This step is thermodynamically favorable and pulls the reaction equilibrium to the product side.

Protonation: An acidic workup in the final step neutralizes the enolate to give the final product.

For the Friedel-Crafts acylation , the mechanism involves:

Acylium Ion Formation: The Lewis acid catalyst coordinates to the acylating agent, leading to the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Understanding these mechanisms is crucial for troubleshooting and optimizing the synthetic routes to this compound.

Influence of Temperature and Anhydrous Conditions

The primary route for the synthesis of this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the case of this compound, the reaction occurs between ethyl 3-(trifluoromethyl)benzoate and ethyl acetate. The efficiency and yield of this synthesis are profoundly influenced by the reaction temperature and the presence of moisture.

Temperature:

The temperature at which the Claisen condensation is carried out is a critical parameter that must be carefully controlled to ensure optimal product yield and minimize side reactions. Generally, these reactions are conducted at temperatures ranging from room temperature to gentle reflux.

Low Temperatures: Running the reaction at lower temperatures can help to control the exothermicity of the reaction and can sometimes improve the selectivity, reducing the formation of byproducts. However, lower temperatures also lead to a slower reaction rate, necessitating longer reaction times.

Elevated Temperatures: Increasing the temperature can significantly accelerate the reaction rate. However, excessively high temperatures can promote side reactions such as self-condensation of ethyl acetate or decomposition of the desired product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions.

Anhydrous Conditions:

The Claisen condensation is highly sensitive to the presence of water, making the use of anhydrous (dry) conditions essential for a successful synthesis. Any moisture present in the reaction mixture can lead to several undesirable outcomes:

Hydrolysis of the Base: The strong bases typically used in Claisen condensations, such as sodium ethoxide, are readily hydrolyzed by water. This reduces the effective concentration of the base, thereby hindering the deprotonation of the ester and slowing down or even halting the reaction.

Hydrolysis of Esters: Water can hydrolyze both the starting ester and the final β-keto ester product, leading to the formation of carboxylic acids and alcohols. This not only consumes the reactants and products but also complicates the purification process.

Promotion of Side Reactions: The presence of water can facilitate other side reactions, further reducing the yield of the desired product.

To maintain anhydrous conditions, several precautions are typically taken:

Drying of Solvents and Reagents: All solvents and reagents must be thoroughly dried before use. This is often achieved by distillation from appropriate drying agents.

Inert Atmosphere: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Use of Drying Agents: In some cases, drying agents may be added directly to the reaction mixture to scavenge any trace amounts of water.

The following table summarizes the general influence of temperature and moisture on the Claisen condensation for the synthesis of β-keto esters.

| Parameter | Condition | General Effect on Reaction |

| Temperature | Low | Slower reaction rate, potentially higher selectivity. |

| Optimal | Balance between reaction rate and minimization of side reactions. | |

| High | Faster reaction rate, increased risk of side reactions and decomposition. | |

| Moisture | Anhydrous | Favors the desired condensation reaction, leading to higher yields. |

| Presence of Water | Leads to hydrolysis of base and esters, reducing yield and purity. |

Role of Bases and Catalysts in Reaction Efficiency

The choice of base is another critical factor that dictates the efficiency of the Claisen condensation for the synthesis of this compound. The primary role of the base is to deprotonate the α-carbon of the ester (in this case, ethyl acetate) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester (ethyl 3-(trifluoromethyl)benzoate).

Commonly Used Bases:

Sodium Ethoxide (NaOEt): This is one of the most common bases used for Claisen condensations, particularly when ethyl esters are used as reactants. Its popularity stems from the fact that the ethoxide anion is the same as the leaving group in the ester, which prevents transesterification side reactions. A stoichiometric amount of the base is typically required because the final β-keto ester product is more acidic than the starting alcohol and is deprotonated by the alkoxide base, which drives the reaction to completion.

Sodium Hydride (NaH): Sodium hydride is another strong base that can be used. It acts as a non-nucleophilic base, and the reaction produces hydrogen gas as a byproduct.

Other Bases: Other strong bases such as sodium amide (NaNH₂) and lithium diisopropylamide (LDA) can also be employed, although their use is less common for standard Claisen condensations.

The efficiency of the base is dependent on its strength and its ability to effectively deprotonate the ester without participating in unwanted side reactions.

Catalysts:

While the base is a stoichiometric reagent in the classical Claisen condensation, there is ongoing research into catalytic versions of this and related reactions. Catalysts can offer several advantages, including milder reaction conditions, higher selectivity, and reduced waste. In the broader context of β-keto ester synthesis, both metal-based and organocatalysts have been explored. For trifluoromethylated compounds, catalysts can play a crucial role in controlling the stereochemistry of the product.

The following table provides a general overview of the role of common bases in the synthesis of β-keto esters.

| Base | Type | Key Role and Characteristics |

| Sodium Ethoxide (NaOEt) | Alkoxide Base | Commonly used with ethyl esters to prevent transesterification. Requires stoichiometric amounts. |

| Sodium Hydride (NaH) | Non-nucleophilic Base | Strong base that deprotonates the ester; produces H₂ gas. |

| Lithium Diisopropylamide (LDA) | Non-nucleophilic Base | Very strong, sterically hindered base often used in directed Claisen condensations. |

Modern Approaches to Trifluoromethylated Beta-Keto Ester Synthesis

In recent years, significant efforts have been directed towards the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds, including β-keto esters. These modern approaches often rely on the use of advanced catalytic systems that can offer improved yields, milder reaction conditions, and better control over stereochemistry.

Organocatalysis:

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of trifluoromethylated β-keto esters, chiral organocatalysts can be used to introduce the trifluoromethyl group in a stereocontrolled manner. nih.govresearchgate.net For example, phase-transfer catalysts derived from cinchona alkaloids have been successfully employed in the enantioselective trifluoromethylation of β-keto esters. mdpi.com These catalysts facilitate the reaction between a nucleophilic enolate and an electrophilic trifluoromethylating agent.

Metal Catalysis:

Transition metal catalysis has also been extensively explored for the synthesis of fluorinated molecules. mdpi.com Lanthanide catalysts, for instance, have shown promise in the enantioselective synthesis of α-trifluoromethyl derivatives of cyclic β-keto esters. mdpi.com These catalysts can act as Lewis acids to activate the substrates and control the stereochemical outcome of the reaction. Copper-catalyzed reactions have also been developed for the trifluoromethylation of various organic substrates. organic-chemistry.org

Photoredox Catalysis:

Visible-light photoredox catalysis is a rapidly developing field that allows for the generation of radical intermediates under mild conditions. This approach has been applied to the synthesis of β-trifluoromethyl ketones through the coupling of aroyl fluorides, styrenes, and a trifluoromethyl source. nih.gov This method offers a novel disconnection approach for the construction of these valuable building blocks.

These modern catalytic methods represent a significant advancement over classical synthetic routes, offering more sustainable and efficient pathways to valuable trifluoromethylated compounds like this compound.

Reactivity and Organic Transformations of Ethyl 3 Trifluoromethylbenzoyl Acetate

Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety

The benzoyl moiety of Ethyl (3-trifluoromethylbenzoyl)acetate is subject to electrophilic aromatic substitution (SEAr) reactions. The reactivity and orientation of these substitutions are dictated by the electronic properties of the two substituents on the benzene (B151609) ring: the acetyl group (-COCH₂CO₂Et, considered as an acyl group for directing effects) and the trifluoromethyl group (-CF₃).

Both the acyl group and the trifluoromethyl group are powerful deactivating groups. researchgate.netmsu.edulibretexts.org They withdraw electron density from the aromatic ring through a combination of negative inductive (-I) and resonance (-R) effects, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. researchgate.netassets-servd.host

Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to the high electronegativity of the fluorine atoms, which results in a strong electron-withdrawing inductive effect. researchgate.net

Acyl Group (-COR): This group deactivates the ring through both inductive withdrawal and resonance, where the carbonyl group can pull electron density from the ring to place a partial positive charge on the ortho and para positions. nih.gov

When two deactivating groups are present on a benzene ring, the incoming electrophile is directed to the position that is meta to both groups, if possible. In the case of this compound, the substituents are in a 1,3-relationship. Both groups direct incoming electrophiles to the meta position relative to themselves. Therefore, substitution is predicted to occur at the C5 position, which is meta to both the acyl group and the trifluoromethyl group. Substitution at other positions, such as C4 and C6 (ortho to one group and para to the other), is sterically hindered and electronically disfavored.

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl (5-nitro-3-trifluoromethylbenzoyl)acetate |

| Halogenation | Br₂ / FeBr₃ | Ethyl (5-bromo-3-trifluoromethylbenzoyl)acetate |

| Sulfonation | Fuming H₂SO₄ | Ethyl (5-sulfo-3-trifluoromethylbenzoyl)acetate |

Nucleophilic Addition and Substitution Reactions

The dicarbonyl nature of this compound provides two primary sites for nucleophilic attack: the ketonic carbonyl carbon and the ester carbonyl carbon. The reactivity at these sites allows for a range of transformations.

Primary and secondary amines react readily with β-keto esters. The typical reaction involves a nucleophilic attack of the amine on the more electrophilic ketone carbonyl, followed by dehydration. This process leads to the formation of a stable β-enamino ester. The electron-withdrawing nature of the trifluoromethyl group on the benzoyl ring may enhance the electrophilicity of the ketone, facilitating this reaction.

| Amine Type | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline | β-(Arylamino)enoate |

| Secondary Amine | Morpholine | β-(Morpholino)enoate |

Thiols are potent nucleophiles that can react with both carbonyl centers of the β-keto ester. chemistrysteps.comyoutube.com The reaction pathway can depend on the reaction conditions. Under base catalysis, the formation of a thiolate anion increases nucleophilicity, favoring attack. nih.gov Reaction at the ketone carbonyl can lead to the formation of a hemithioacetal, which is typically less stable than its oxygen analogue. More commonly, thiols can participate in transesterification-type reactions with the ester group, particularly under acidic or basic conditions, to yield a β-ketothioester.

Oxidative Transformations of this compound

The oxidative transformation of β-keto esters can be challenging, but specific reagents can effect changes. One reported method involves the oxidative cleavage of the C-C bond between the carbonyl groups. A study, which was later retracted due to issues with reproducibility, described the use of Oxone in combination with aluminum trichloride (B1173362) in an aqueous medium to cleave β-keto esters directly into α-keto esters. organic-chemistry.orgacs.orgscite.ai Applying this methodology to this compound would theoretically yield Ethyl (3-trifluoromethylphenyl)glyoxylate.

It is critical to note that the paper reporting this transformation was retracted. organic-chemistry.org The authors found that the results were not reproducible with fresh aluminum trichloride, suggesting the original reagent may have been contaminated with an unknown promoter. organic-chemistry.org

Reductive Transformations of Functional Groups

The functional groups within this compound can be selectively reduced depending on the choice of reducing agent.

Selective Ketone Reduction: Mild hydride-donating reagents, such as Sodium borohydride (B1222165) (NaBH₄), are capable of selectively reducing ketones in the presence of esters. Treatment of this compound with NaBH₄ in an alcoholic solvent would reduce the benzoyl ketone to a secondary alcohol, yielding Ethyl 3-hydroxy-3-(3-trifluoromethylphenyl)propanoate. The ester and trifluoromethyl groups remain unaffected under these conditions.

Reduction of Both Ketone and Ester: A more powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities. wikipedia.org This reaction would produce 3-(3-trifluoromethylphenyl)propane-1,3-diol. The reaction requires an aqueous workup to protonate the resulting alkoxide intermediates.

| Reducing Agent | Functional Group(s) Reduced | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ketone | Ethyl 3-hydroxy-3-(3-trifluoromethylphenyl)propanoate |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Ester | 3-(3-trifluoromethylphenyl)propane-1,3-diol |

Cyclocondensation and Annulation Pathways

This compound is an excellent precursor for the synthesis of various trifluoromethyl-substituted heterocyclic compounds due to its 1,3-dicarbonyl functionality. It can participate in numerous cyclocondensation reactions with binucleophilic reagents. nih.gov

Knorr Pyrazole (B372694) Synthesis: The reaction of a β-keto ester with hydrazine (B178648) or its derivatives is a classic method for synthesizing pyrazolones, which are five-membered heterocyclic compounds. chemhelpasap.comyoutube.comjk-sci.com this compound would react with hydrazine hydrate, typically in the presence of an acid catalyst like acetic acid, to first form a hydrazone at the ketone position, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, ultimately yielding 5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-pyrazol-3-one. chemhelpasap.com

Biginelli Reaction: This is a one-pot, three-component reaction between a β-keto ester, an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgias.ac.in Using this compound, an aromatic aldehyde (e.g., benzaldehyde), and urea under acidic catalysis would produce a highly functionalized 3,4-dihydropyrimidin-2(1H)-one, a scaffold found in many pharmaceutically active molecules. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: While the classic Hantzsch synthesis involves two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849), this compound can serve as one of the β-dicarbonyl components. wikipedia.orgchemeurope.comorganic-chemistry.org This multicomponent reaction leads to the formation of dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridine derivatives. wikipedia.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.org A common pathway involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. Variations of this reaction can utilize β-keto esters as the carbonyl component, leading to the formation of highly substituted thiophene (B33073) derivatives. mdpi.com

| Reaction Name | Reagents | Heterocyclic Product |

|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazine | Pyrazolone |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, β-keto ester | Dihydropyridine |

| Gewald Synthesis | Active Nitrile, Sulfur, Base | Aminothiophene |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Utilization as a Building Block for Complex Molecular Architectures

Ethyl (3-trifluoromethylbenzoyl)acetate is recognized as a valuable building block for constructing sophisticated molecular architectures. The presence of both a keto and an ester functional group allows for a variety of chemical transformations, making it a versatile starting material for multi-step syntheses. Organic chemists utilize this compound to introduce the trifluoromethylbenzoyl moiety into larger molecules, a common strategy for enhancing the metabolic stability and biological activity of potential drug candidates. The development of synthetic methods that allow for the creation of complex porous networks and supramolecular structures often relies on the precise design of such molecular building blocks. nih.govmdpi.commdpi.com

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles. These cyclic compounds are of immense interest in pharmaceutical and agrochemical research due to their wide range of biological activities. researchgate.net The trifluoromethyl group is known to impact the physicochemical properties of molecules, which can enhance their biological efficacy. researchgate.net

The synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds with noted biological potential, can be achieved using this compound as a key reactant. nih.gov These scaffolds are constructed through cyclocondensation reactions involving 2-aminobenzimidazole (B67599) derivatives. nih.govresearchgate.net The reaction typically proceeds by reacting the aminobenzimidazole with a β-ketoester, such as this compound, to form the fused heterocyclic system. nih.gov Various synthetic strategies have been developed to efficiently produce these compounds, sometimes employing catalysts to improve yields and reaction times. rsc.org

Table 1: Synthesis of Pyrido[1,2-a]benzimidazole Scaffolds

| Starting Materials | Reaction Conditions | Resulting Scaffold |

|---|---|---|

| 2-Aminobenzimidazole and this compound | Cyclocondensation | Pyrido[1,2-a]benzimidazole |

| 2-Aminobenzimidazole and β-Bromo-α,β-unsaturated aldehydes | Microwave irradiation, Et3N, MgSO4 | Pyrido[1,2-a]benzimidazole |

| 2-Aminobenzimidazole, Aldehyde, and Malononitrile | One-pot three-component condensation | Pyrimido[1,2-a]benzimidazole derivative |

Diaryl-substituted pyrazoles are another important class of heterocycles synthesized from this compound. These compounds are often prepared through the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com In this context, this compound serves as the 1,3-dicarbonyl component, reacting with an appropriate arylhydrazine to yield the desired diaryl-substituted pyrazole (B372694). mdpi.com These pyrazole derivatives have been investigated for various biological activities. nih.govresearchgate.net

Quinoxaline (B1680401) derivatives, known for their diverse pharmacological properties, can be synthesized using this compound. nih.gov The general synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. orientjchem.orgresearchgate.net While not a direct 1,2-dicarbonyl compound, this compound can be chemically modified or used in multi-step reaction sequences to generate the necessary precursor for quinoxaline ring formation. The resulting trifluoromethyl-substituted quinoxalines are of interest for their potential applications in medicinal chemistry. johnshopkins.edu

This compound is a key starting material for the synthesis of various pyrimidine (B1678525) analogs. nih.gov The construction of the pyrimidine ring often involves the reaction of a β-dicarbonyl compound with a reagent containing a C-N-C unit, such as an amidine or urea (B33335). By reacting this compound with such reagents, a variety of substituted pyrimidines can be obtained. mdpi.com These trifluoromethylated pyrimidine derivatives are of significant interest due to their potential as bioactive molecules. mdpi.com

Table 2: Synthesis of Pyrimidine Analogs

| Starting Materials | Reaction Conditions | Resulting Scaffold |

|---|---|---|

| Ethyl trifluoroacetoacetate | Four-step reaction | Trifluoromethyl pyrimidine derivatives |

| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides and Trifluoroacetic anhydride (B1165640) | Heating | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines |

| 3-Arylmethylidenefuran-2(3H)-ones and Guanidine carbonate | - | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones |

The versatility of this compound extends to the synthesis of both triazole and pyrazole frameworks. nih.gov For pyrazole synthesis, as mentioned earlier, it reacts with hydrazine derivatives. semanticscholar.org The synthesis of triazoles can be more complex, often involving multi-step sequences where this compound is first converted into an intermediate that can then participate in a cycloaddition reaction to form the triazole ring. nih.govresearchgate.netkit.eduhelsinki.fi These hybrid molecules, containing both pyrazole and triazole moieties, are also actively being explored. kit.edu

Role of this compound in Ligand Synthesis

This compound is a key precursor in the synthesis of various ligands, particularly β-diketonate and pyrazole-based ligands, which are widely used in coordination chemistry. The presence of the trifluoromethyl group can significantly influence the electronic properties and stability of the resulting metal complexes.

One of the primary applications of this compound is in the synthesis of β-diketone ligands. The Claisen condensation reaction is a principal method for preparing fluorinated β-diketones. nih.gov These β-diketones are exceptional chelating agents for a vast range of metal ions, forming stable metal complexes with applications in catalysis, materials science, and as NMR shift reagents. bohrium.com The synthesis generally involves the reaction of this compound with a suitable ketone in the presence of a base. The resulting β-diketonate ligand can then be complexed with various metal salts. orientjchem.org For instance, mononuclear complexes of the type [M(dmf)2(H2O)2] have been prepared, where 'dmf' represents the deprotonated form of a β-diketone derived from this precursor. researchgate.net The trifluoromethyl group in these ligands enhances the Lewis acidity of the metal center in the complex, which can be advantageous in catalytic applications.

Furthermore, this compound is instrumental in the synthesis of pyrazole-based ligands. Pyrazoles are five-membered heterocyclic compounds that can act as ligands through their nitrogen atoms. The synthesis of these ligands typically involves a condensation reaction between a β-diketone derivative, such as this compound, and a hydrazine hydrate. nih.gov This reaction leads to the formation of pyrazole compounds, which can be further functionalized to create polydentate ligands. For example, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole has been synthesized and characterized, demonstrating the utility of this pathway. nih.gov These pyrazole-based ligands can coordinate with metal ions to form complexes with interesting magnetic and electronic properties.

The versatility of this compound also extends to the synthesis of more complex ligand architectures, including polydentate and chiral ligands. By incorporating this β-ketoester into multi-step synthetic sequences, it is possible to construct ligands with multiple coordination sites, which are crucial for the formation of polynuclear metal complexes and materials with specific catalytic or physical properties.

Table 1: Examples of Ligands Synthesized from this compound Precursors

| Ligand Type | Synthetic Method | Precursor from this compound | Potential Metal Complexes |

|---|---|---|---|

| β-Diketonate | Claisen Condensation | 1-(3-(Trifluoromethyl)phenyl)butane-1,3-dione | [M(β-diketonate)n] (M = Transition metals, Lanthanides) |

| Pyrazole-based | Knorr Pyrrole Synthesis | 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | [M(pyrazole)nClm] |

Development of Advanced Organic Synthons from this compound

This compound is a valuable starting material for the development of advanced organic synthons, which are molecular fragments used in the construction of more complex organic molecules. Its reactivity allows for its participation in a variety of chemical transformations, including multicomponent reactions, which are highly efficient for building molecular complexity. nih.govbohrium.comnih.gov

A prominent application of this compound is in the Biginelli reaction, a one-pot cyclocondensation between a β-ketoester, an aldehyde, and urea or thiourea. wikipedia.orgillinois.edu This reaction produces dihydropyrimidinones, which are heterocyclic compounds with significant pharmacological activities. nih.govias.ac.in The use of this compound in this reaction allows for the incorporation of the 3-trifluoromethylphenyl moiety into the dihydropyrimidine (B8664642) scaffold, which can enhance the biological activity of the resulting molecules. The reaction is typically catalyzed by an acid and can be performed under solvent-free conditions or with the assistance of microwave irradiation to improve yields and reaction times. ionike.com

Similarly, β-ketoesters like this compound are key components in the Hantzsch pyridine (B92270) synthesis. wikipedia.orgchemtube3d.comorganic-chemistry.orgresearchgate.net This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. organic-chemistry.org These dihydropyridines can then be oxidized to the corresponding pyridine derivatives. The incorporation of the trifluoromethylphenyl group can impart unique properties to the resulting pyridine-based synthons.

Beyond these named reactions, this compound is a versatile synthon for a variety of other heterocyclic systems. For example, it can be used to synthesize trifluoromethyl-containing N-substituted-benzoylpyrazoles and triazoles through reactions with polyfunctionalized ethylene (B1197577) synthons. niscpr.res.in The resulting pyrazole derivatives can be further elaborated into more complex structures. For instance, pyrazole-3-carboxylic acids bearing a trifluoromethyl unit can be synthesized and subsequently converted into various esters and amides. dergipark.org.tr

The reactivity of the dicarbonyl functionality in this compound also allows for its use in the synthesis of functionalized carbocyclic systems, although this application is less documented than its use in heterocyclic synthesis. The development of chiral synthons from this precursor is another area of interest, potentially achievable through asymmetric transformations of the keto or ester functionalities.

Table 2: Multicomponent Reactions Utilizing this compound and Related β-Ketoesters

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Biginelli Reaction | Aldehyde, This compound , Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equiv. This compound , Ammonia/Ammonium Acetate | Dihydropyridines |

| Pyrazole Synthesis | Hydrazine, This compound | Pyrazoles |

Investigations in Medicinal Chemistry and Biological Activity

Ethyl (3-trifluoromethylbenzoyl)acetate as an Intermediate in Drug Discovery

This compound is a key building block in the synthesis of a variety of compounds investigated in drug discovery. Its structural features, including the trifluoromethyl group, the benzoyl moiety, and the reactive β-ketoester functionality, make it a versatile precursor for creating diverse molecular architectures. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

This compound serves as a crucial intermediate in the synthesis of novel indolizine (B1195054) derivatives. Specifically, it is used in reactions to create compounds like Ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylate analogues. These resulting molecules have been investigated for their potential biological activities, including antitubercular properties. The synthesis process often involves a multi-step reaction sequence where the core structure of this compound is modified to build the final complex molecule.

Enzyme Inhibitory Activity of this compound Derivatives

Derivatives of this compound have shown significant potential as enzyme inhibitors, a critical area of focus in the development of new therapeutic agents. The core structure provided by this starting material can be chemically modified to target the active sites of specific enzymes involved in disease processes.

Trifluoromethyl ketones, which are characteristic features of derivatives synthesized from this compound, have been identified as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. wikipedia.org The hyperacetylation of histones resulting from HDAC inhibition can lead to the reactivation of tumor suppressor genes. wikipedia.org

Research has shown that optimization of trifluoromethyl ketone-containing compounds can lead to the development of potent, submicromolar HDAC inhibitors. nih.gov These inhibitors have demonstrated antiproliferative effects against various cancer cell lines, such as HT1080 and MDA 435. nih.gov The trifluoromethyl ketone moiety is thought to interact with the zinc ion in the active site of HDAC enzymes, which is a key mechanism for their inhibitory action. researchgate.net

Table 1: Investigated HDAC Inhibitory Activity of Trifluoromethyl Ketone Derivatives

| Cell Line | Effect |

|---|---|

| HT1080 | Antiproliferative |

The structural framework of this compound also serves as a valuable starting point for the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

The development of novel kinase inhibitors often involves the creation of molecules that can selectively bind to the ATP-binding site of a target kinase. The isophthalic and terephthalic acid fragments, which can be incorporated into derivatives of this compound, have been proposed as scaffolds for designing type-2 protein kinase inhibitors. nih.gov These inhibitors are designed to target the inactive conformation of the kinase, often leading to higher selectivity.

Antimicrobial and Anti-Proliferative Properties

Beyond enzyme inhibition, derivatives of this compound have been explored for their direct antimicrobial and anti-proliferative activities.

New synthetic compounds derived from precursors like this compound have been evaluated for their efficacy against various microbial pathogens. For instance, novel fluoro/trifluoromethyl-substituted acylthiourea derivatives have demonstrated promising activity against both planktonic and biofilm-embedded microbial cells. mdpi.com These compounds have shown inhibitory effects against a range of bacteria and fungi. mdpi.com

Table 2: Antimicrobial Spectrum of this compound Derivatives

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Antibacterial |

| Enterococcus faecalis | Antibacterial |

| Escherichia coli | Antibacterial |

| Pseudomonas aeruginosa | Antibacterial |

The ethyl acetate (B1210297) extracts containing such derivatives have shown significant antimicrobial activity. researchgate.netnih.gov For example, studies have demonstrated the antibacterial properties of ethyl acetate extracts against Staphylococcus aureus. nih.gov

The anti-proliferative potential of compounds derived from this compound can be significantly influenced by structural modifications. nih.gov The introduction of different functional groups can alter the molecule's interaction with biological targets, leading to enhanced potency.

For example, the antiproliferative activity of certain fluoroquinolone derivatives has been shown to be dependent on their lipophilicity and specific substitutions. nih.gov Similarly, modifications to the structure of other compounds have led to increased anti-tumor activity. nih.gov Research has also shown that ester modifications on anti-miRNA oligonucleotides can increase their potency in inhibiting microRNA function, a strategy relevant to cancer therapy. nih.gov

Studies on various cancer cell lines have demonstrated the potent antiproliferative effects of compounds synthesized using this compound as a starting material. nih.gov These derivatives have been shown to inhibit the growth of colorectal cancer cell lines and breast cancer cell lines. nih.goviosrjournals.org

Studies on Protein-Ligand Interactions

While specific, published studies detailing the protein-ligand interactions of this compound are not extensively documented, the structural motifs of the molecule allow for well-founded postulations based on established biochemical principles. The interaction of a ligand with its protein target is a highly specific event governed by a variety of non-covalent forces.

The trifluoromethyl group is a key modulator of these interactions. Due to the high electronegativity of the fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent. mdpi.comresearchgate.net This property can enhance electrostatic and hydrogen bonding interactions with biological targets. researchgate.net For instance, the fluorine atoms can serve as hydrogen bond acceptors, potentially forming crucial contacts within a protein's binding pocket. mdpi.com Furthermore, the -CF3 group is bulkier than a methyl group, a factor that can increase binding affinity and selectivity through enhanced hydrophobic interactions and by occupying available space within the binding site. mdpi.com

In the context of this compound, the trifluoromethyl group on the phenyl ring, the carbonyl groups of the benzoyl and acetate moieties, and the ethyl ester portion all present opportunities for distinct interactions. The potential interactions are summarized below:

| Molecular Moiety | Potential Protein-Ligand Interactions |

| 3-Trifluoromethylphenyl | Hydrophobic interactions, dipole-dipole interactions, potential halogen bonding, hydrogen bond acceptance by fluorine atoms. |

| β-Dicarbonyl System | Hydrogen bonding (as acceptor), coordination with metal ions in metalloenzymes. |

| Ethyl Ester | Hydrophobic interactions, potential hydrogen bonding (as acceptor via the ester oxygen). |

These interactions are foundational to the molecule's potential to bind with affinity and specificity to a protein target. Computational methods, such as molecular docking, could be employed to predict and rationalize the binding modes of this compound within the active sites of various enzymes or receptors. nih.gov

Influence of the Trifluoromethyl Group on Biological Activity and Metabolic Stability

The introduction of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's potency, selectivity, and pharmacokinetic profile. mdpi.com This group imparts unique physicochemical properties that are highly advantageous in a medicinal chemistry context.

Key Properties Conferred by the Trifluoromethyl Group:

| Property | Description | Reference |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. | mdpi.com |

| Lipophilicity | The -CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. | mdpi.com |

| Electronegativity | As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and influence binding interactions. | mdpi.com |

| Bioisosterism | It can act as a bioisostere for other groups, like a methyl or chloro group, to probe structure-activity relationships. | mdpi.com |

These properties collectively contribute to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for the development of a successful therapeutic agent.

A primary challenge in drug development is overcoming rapid metabolic clearance, which is often mediated by the cytochrome P450 (CYP) family of enzymes. optibrium.commdpi.com These enzymes are responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.com A common metabolic reaction is the oxidation of an aromatic ring or an alkyl group.

For a compound to exert a biological effect, it must often cross cellular membranes to reach its target. The ability to do so is largely governed by its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP). The trifluoromethyl group is known to increase a molecule's lipophilicity. mdpi.comnih.gov This enhancement facilitates the partitioning of the compound from an aqueous environment into the lipid bilayer of cell membranes, thereby improving permeability and absorption. mdpi.comugent.be

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. rsc.orgesisresearch.org For a molecule like this compound, a systematic SAR investigation would involve synthesizing and testing a series of analogues to determine which modifications enhance potency and selectivity.

A hypothetical SAR study on this scaffold would likely explore several key areas:

Position of the Trifluoromethyl Group: Moving the -CF3 group from the meta (3-position) to the ortho (2-position) or para (4-position) on the benzoyl ring would be a primary step. This would probe the topology of the target's binding pocket to see if a different substitution pattern leads to improved interactions. escholarship.org

Modification of the Ester Group: The ethyl ester could be varied to explore the impact of size, lipophilicity, and hydrogen-bonding potential. Replacing the ethyl group with other alkyl groups (e.g., methyl, isopropyl, tert-butyl) or converting the ester to an amide would provide valuable SAR data. nih.gov

Substitution on the Phenyl Ring: In addition to the -CF3 group, other substituents could be added to the phenyl ring to explore electronic and steric effects. Introducing electron-donating groups, electron-withdrawing groups, or halogens at different positions would help to map out the requirements for optimal activity. researchgate.net

The findings from such studies are crucial for optimizing a lead compound into a drug candidate with desired biological effects.

Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.

¹H NMR Analysis: The ¹H NMR spectrum of Ethyl (3-trifluoromethylbenzoyl)acetate exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester group is clearly identified by a triplet at approximately 1.28 ppm, corresponding to the methyl (-CH₃) protons, and a quartet at around 4.24 ppm from the methylene (B1212753) (-CH₂) protons. The characteristic splitting pattern arises from the coupling between these adjacent groups. A singlet is observed at approximately 4.05 ppm, which is attributed to the active methylene protons situated between the two carbonyl groups. The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring appear as a series of multiplets in the downfield region, typically between 7.60 and 8.20 ppm, due to complex spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.19 | Multiplet | 2H | Aromatic Protons (Ar-H) |

| ~7.85 | Multiplet | 1H | Aromatic Proton (Ar-H) |

| ~7.65 | Multiplet | 1H | Aromatic Proton (Ar-H) |

| 4.24 | Quartet | 2H | -OCH₂CH₃ |

| 4.05 | Singlet | 2H | -C(O)CH₂C(O)- |

| 1.28 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are expected to resonate at the lowest field, typically in the range of 165-195 ppm. libretexts.org The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-130 ppm. The aromatic carbons would produce several signals between 125 and 135 ppm. The carbons of the ethyl group and the active methylene carbon would appear at the highest field (most shielded), with the -OCH₂ carbon around 62 ppm, the active methylene -CH₂- at approximately 45 ppm, and the terminal -CH₃ carbon near 14 ppm. libretexts.org

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~190 | Benzoyl C=O |

| ~167 | Ester C=O |

| ~135 | Aromatic C-CF₃ |

| ~132 | Aromatic C-H |

| ~130 (q) | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~127 (q) | Aromatic C-H |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~62 | -OCH₂CH₃ |

| ~45 | -C(O)CH₂C(O)- |

| ~14 | -OCH₂CH₃ |

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the triplet of the ethyl methyl group (~1.28 ppm) and the quartet of the ethyl methylene group (~4.24 ppm), confirming their direct connectivity. The aromatic protons would also show complex cross-peaks among themselves, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. Expected correlations would include the ethyl -CH₃ protons (~1.28 ppm) to the ethyl -CH₃ carbon (~14 ppm), the ethyl -OCH₂- protons (~4.24 ppm) to the -OCH₂- carbon (~62 ppm), the active methylene protons (~4.05 ppm) to their corresponding carbon (~45 ppm), and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting different spin systems. Key correlations would be seen from the active methylene protons (~4.05 ppm) to both the ester carbonyl carbon (~167 ppm) and the benzoyl carbonyl carbon (~190 ppm). Additionally, the ethyl methylene protons (~4.24 ppm) would show a correlation to the ester carbonyl carbon (~167 ppm), confirming the structure of the ethyl ester moiety.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₁F₃O₃), the calculated monoisotopic mass is 276.0660 Da. algimed.commissouri.edu An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm) of this calculated mass, confirming the molecular formula. algimed.com The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.infolibretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature for β-keto esters is the presence of two distinct carbonyl (C=O) stretching bands: one for the conjugated benzoyl ketone around 1685-1695 cm⁻¹ and another for the saturated ester at a higher frequency, typically 1735-1750 cm⁻¹. spectroscopyonline.com Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. Other significant peaks include C-O stretching vibrations for the ester group between 1000-1300 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. spectroscopyonline.comvscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aromatic Ketone |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1300-1000 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic and carbonyl chromophores. hnue.edu.vnlibretexts.org Intense absorption bands, typically below 280 nm, would be due to π→π* transitions within the substituted benzene ring. tanta.edu.eg The two carbonyl groups will give rise to lower intensity n→π* transitions at longer wavelengths, although these may be masked by the more intense π→π* bands. libretexts.orgyoutube.com The conjugation of the benzoyl carbonyl group with the aromatic ring typically results in a bathochromic (red) shift of these absorption bands to longer wavelengths compared to non-conjugated systems. hnue.edu.vn

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for assessing the purity of volatile compounds like this compound. In a GC-MS analysis, a sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. For a pure sample of this compound, the GC would show a single major peak at a specific retention time. The corresponding mass spectrum would display a molecular ion peak (M⁺) at an m/z value of 276, consistent with the compound's molecular weight, along with a characteristic fragmentation pattern that can further confirm its structure. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. For this compound, with a molecular formula of C₁₂H₁₁F₃O₃, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 55.39 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.27 |

| Fluorine | F | 19.00 | 3 | 57.00 | 21.91 |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.45 |

| Total | 260.23 | 100.00 |

Experimental data from elemental analysis would be compared against these theoretical values to verify the purity and empirical formula of a synthesized sample of this compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination of Derivatives

While X-ray diffraction crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow suitable single crystals. For this compound, which may be a liquid or an oil at room temperature, obtaining a crystal structure of the parent compound can be challenging.

However, researchers often circumvent this by preparing solid derivatives of the target compound. For instance, reacting this compound with an appropriate reagent can yield a crystalline product. The crystal structure of this derivative can then provide invaluable insights into the connectivity and conformation of the original molecule's core structure. For example, the synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate has been reported, showcasing how derivatives can be used for structural elucidation. researchgate.net Similarly, the crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate was determined after forming suitable crystals. nih.gov

Table 2: Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Time-Resolved Spectroscopic Methods in Reaction Kinetics

Time-resolved spectroscopy is instrumental in studying the dynamics of chemical reactions by monitoring the concentration of reactants, intermediates, and products as a function of time. researchgate.net These techniques can be applied to investigate reactions involving this compound, such as its hydrolysis, condensation, or participation in cycloaddition reactions.

For instance, by initiating a reaction with a pulse of light (photolysis) or by rapidly mixing reactants (stopped-flow), the subsequent spectral changes can be recorded at very short timescales, from femtoseconds to seconds. researchgate.net This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction mechanisms. The kinetic data obtained can be used to construct a detailed picture of the reaction pathway.

Electron Paramagnetic Resonance (EPR) for Investigating Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. researchgate.netrsc.org In the context of reactions involving this compound, EPR can be a powerful tool to investigate whether radical intermediates are formed.

For example, if a reaction is suspected to proceed through a single-electron transfer (SET) mechanism, EPR spectroscopy could be used to detect the resulting radical cations or radical anions. nih.gov The photolysis of trifluoromethyl ketones, a class of compounds related to this compound, has been studied using EPR to identify transient radical species. researchgate.net By analyzing the EPR spectrum, information about the structure and environment of the radical intermediate can be obtained, providing crucial evidence for a proposed reaction mechanism.

Mechanistic Investigations of Chemical Reactivity and Biological Action

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate, a β-keto ester, is primarily achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. The generally accepted mechanism for the formation of this compound proceeds through several key steps.

The process typically begins with the reaction of a substituted benzoyl chloride with a malonate derivative or the condensation of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297). A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the ester, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester molecule. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide leaving group to form the β-keto ester.

A plausible synthetic route involves the condensation of ethyl acetate and ethyl 3-(trifluoromethyl)benzoate. The mechanism can be outlined as follows:

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from ethyl acetate to form the corresponding enolate. This enolate is stabilized by resonance.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl 3-(trifluoromethyl)benzoate.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.

Deprotonation: The resulting β-keto ester has acidic protons on the central methylene (B1212753) group, which are readily deprotonated by the ethoxide base. This acid-base reaction drives the equilibrium of the reaction forward.

Protonation: A final workup step with a mild acid protonates the enolate to yield the final product, this compound.

This mechanistic pathway is a cornerstone of organic synthesis, allowing for the efficient construction of β-keto esters which are valuable intermediates in the synthesis of more complex molecules.

Molecular Mechanisms Underlying Biological Activity

While specific studies on the biological activity of this compound are not extensively detailed in publicly available literature, the presence of the trifluoromethyl group provides a strong basis for predicting its potential molecular interactions and biological effects. The unique properties of this functional group are well-documented in medicinal chemistry for enhancing the therapeutic potential of drug candidates. mdpi.com

Specific Interactions with Target Enzymes and Receptors

Although detailed enzymatic or receptor binding data for this compound is limited, structurally similar compounds containing a trifluoromethyl ketone moiety are known to act as enzyme inhibitors. nih.gov For instance, certain trifluoromethyl ketones have been shown to be effective inhibitors of serine proteases and hydrolases. nih.gov The electrophilic nature of the ketone in conjunction with the electron-withdrawing trifluoromethyl group can facilitate covalent or non-covalent interactions with active site residues of target enzymes.

It has been noted that compounds with similar structural motifs may exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs). The mechanism of action often involves the interaction of the trifluoromethyl group with the enzyme's molecular targets, which can lead to the inhibition of specific biochemical pathways.

Role of Fluorine in Modulating Intermolecular Interactions

The trifluoromethyl (-CF3) group plays a significant role in medicinal chemistry due to its unique physicochemical properties that influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com The introduction of a -CF3 group can significantly alter a molecule's properties in several ways that enhance its interaction with biological targets.

Enhanced Lipophilicity and Bioavailability: The trifluoromethyl group is highly lipophilic, which can improve the ability of a molecule to cross biological membranes. mdpi.com This enhanced membrane permeability can lead to better bioavailability and distribution within the body.

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This high bond strength makes the trifluoromethyl group resistant to metabolic degradation by enzymes, which can increase the half-life of a drug molecule in the body. mdpi.com

The trifluoromethyl group can also act as a bioisostere for other chemical groups, such as the methyl or ethyl group. researchgate.net This means it can replace these groups without significantly altering the molecule's shape, while providing the added benefits of increased metabolic stability and altered electronic properties.

The table below summarizes the key properties conferred by the trifluoromethyl group that are relevant to the potential biological activity of this compound.

| Property | Effect of Trifluoromethyl Group | Implication for Biological Activity |

| Lipophilicity | Increased | Enhanced cell membrane permeability and bioavailability. |

| Metabolic Stability | Increased due to strong C-F bonds | Longer half-life in biological systems. |

| Electronic Nature | Strongly electron-withdrawing | Modulates acidity of adjacent protons and influences binding interactions. |

| Binding Interactions | Can participate in dipole-dipole and other non-covalent interactions. | Potentially stronger and more specific binding to target proteins. |

| Bioisosterism | Can mimic other groups like methyl or ethyl. | Allows for structural modifications to improve drug-like properties. |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives with Tailored Bioactivity

The core structure of Ethyl (3-trifluoromethylbenzoyl)acetate offers numerous possibilities for chemical modification to create novel derivatives with specific, enhanced biological activities. The trifluoromethyl group is a key feature, known to improve metabolic stability, bioavailability, and binding affinity of molecules to their biological targets. advanceseng.com By strategically modifying other parts of the molecule, researchers can fine-tune its properties for various therapeutic applications.

One promising approach involves the synthesis of indolizine (B1195054) derivatives. For instance, a series of 7-(Trifluoromethyl) substituted indolizine compounds have been synthesized and shown to possess anti-inflammatory properties by targeting the COX-2 enzyme, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Another study focused on the synthesis of Ethyl-3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives, which were investigated for their anti-tubercular and larvicidal activities. researchgate.net